4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-14-15(2)20-13-21-18(14)27-12-16-4-8-22(9-5-16)19(24)17-6-10-23(11-7-17)28(3,25)26/h13,16-17H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOUEAWPFXCDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the methanesulfonylpiperidine moiety: This step involves the reaction of piperidine with methanesulfonyl chloride to form 1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidine.
Attachment of the piperidine moiety to the pyrimidine core: This is typically done through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the pyrimidine ring.
Final modifications: Any additional functional groups, such as the methoxy group, are introduced in the final steps through standard organic synthesis techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Optimizing reaction conditions: Temperature, pressure, and reaction time are carefully controlled.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Research focuses on its effects on various biological pathways and its potential as a drug candidate.
Biochemistry: The compound is used to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues are compared below based on substituents, molecular weight, and pharmacological relevance:
*Calculated based on molecular formula.
Key Structural Differences and Implications
Methanesulfonyl vs.
5,6-Dimethylpyrimidine vs. Ethoxy/Fluorinated Pyrimidine : The dimethyl groups on the pyrimidine ring (target compound) increase steric bulk, possibly reducing off-target interactions compared to ethoxy or fluorine substituents ().
Bis-Piperidine Scaffold: The dual piperidine moieties in the target compound may enhance conformational rigidity, favoring selective target binding over monocyclic analogues like .
Pharmacological and Physicochemical Properties
- Metabolic Stability : The methanesulfonyl group in the target compound is less prone to metabolic oxidation than methylsulfanyl () or ethoxy groups (), as sulfonyl groups are generally stable under physiological conditions.
- Solubility : Fluorinated derivatives () exhibit higher solubility in aqueous media, whereas the target compound’s dimethylpyrimidine and methanesulfonyl groups balance lipophilicity and polarity.
Biological Activity
4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine (often referred to as the target compound) is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of piperidine derivatives and features a pyrimidine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 382.5 g/mol. Its structure includes:
- Pyrimidine core : Provides a foundation for various biological interactions.
- Piperidine moieties : Implicated in receptor binding and modulation.
- Methanesulfonyl group : Enhances solubility and bioavailability.
The biological activity of the compound primarily results from its interaction with specific molecular targets, such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby blocking their normal function.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing pathways related to neurological functions.
Pharmacological Properties
Research indicates that the compound exhibits several pharmacological effects:
- Anticonvulsant Activity : Preliminary studies suggest potential efficacy in controlling seizures, comparable to established anticonvulsants like phenytoin .
- Neuroprotective Effects : The structural components may confer protective effects against neurodegeneration, although detailed studies are required to confirm this property.
- Anti-inflammatory Potential : Some derivatives in this class have shown promise in reducing inflammation through modulation of cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or analogs:
- Study on Anticonvulsant Properties : A series of piperidine derivatives were synthesized and screened for anticonvulsant activity using the maximal electroshock seizure (MES) model in rats. Compounds similar to the target showed significant activity without notable neurotoxicity at maximum doses administered .
- Structure-Activity Relationship (SAR) : Research has established SAR among piperidine derivatives, indicating that modifications in substituents can significantly enhance or diminish biological activity. For instance, variations in the methanesulfonyl group influence receptor affinity and selectivity.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(methylsulfonyl)piperidin-4-amine | Structure | Anticonvulsant |
| 4-Amino-1-methanesulfonylpiperidine | Structure | Anti-inflammatory |
| N-(piperidine-4-yl) benzamide | Structure | Neuroprotective |
Q & A
Q. What synthetic routes are reported for 4-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine, and what are their comparative yields?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Piperidine intermediates are functionalized via carbamate or sulfonyl chloride coupling. For example, methanesulfonyl groups can be introduced using methanesulfonyl chloride under anhydrous conditions .
- Protection/Deprotection Strategies : Piperidine rings may require protection (e.g., Boc groups) during functionalization to avoid side reactions .
- Final Assembly : The pyrimidine core is linked to the piperidine-methanesulfonyl moiety via alkoxy bridges. Yields vary significantly (40–75%) depending on purification methods and reaction optimization .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions, especially distinguishing between regioisomers of the pyrimidine and piperidine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities from incomplete coupling steps .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry in the piperidine rings, though crystallization may require specialized conditions .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Moisture Sensitivity : The methanesulfonyl group is hygroscopic; store under inert gas (argon) in sealed containers with desiccants .
- Temperature : Stability testing indicates degradation above 40°C; recommend storage at –20°C for long-term preservation .
- Light Sensitivity : The pyrimidine core may photodegrade; use amber vials to prevent radical formation .
Advanced Research Questions
Q. How can computational modeling be applied to predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases) by aligning the methanesulfonyl group in catalytic pockets .
- QSAR Models : Train models on piperidine-pyrimidine analogs to correlate substituent effects (e.g., methyl groups at positions 5/6) with activity .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and metabolic stability, guiding structural optimization for improved bioavailability .
Q. What strategies are recommended for resolving contradictions in enzyme inhibition data across different assay conditions?
Methodological Answer:
- Buffer Compatibility Testing : Evaluate inhibition potency in varying pH (6.5–7.5) and ionic strength to identify assay-specific artifacts. For example, phosphate buffers may chelate metal cofactors .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility .
- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out fluorescence interference .
Q. How can reaction conditions be optimized to mitigate byproduct formation during the coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to minimize homocoupling byproducts .
- Temperature Gradients : Lower reaction temperatures (0–25°C) reduce undesired nucleophilic substitutions at the piperidine nitrogen .
- In Situ Monitoring : Use TLC or HPLC to track intermediate consumption and terminate reactions at optimal conversion points .
Q. What structural analogs of this compound have shown improved pharmacokinetic properties, and what modifications were critical?
Methodological Answer:
- Piperidine Modifications : Replacing the methanesulfonyl group with a carbamate (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) improved metabolic stability by reducing CYP3A4-mediated oxidation .
- Pyrimidine Substituents : Adding electron-withdrawing groups (e.g., Cl at position 5) enhanced membrane permeability in Caco-2 assays .
- Linker Optimization : Shortening the alkoxy bridge from –CH₂O– to –O– increased target binding affinity by 3-fold in SPR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
